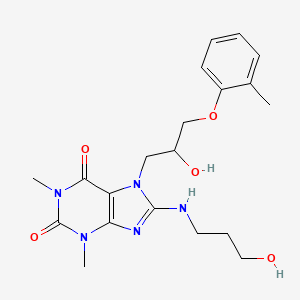

7-(2-hydroxy-3-(o-tolyloxy)propyl)-8-((3-hydroxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

This compound is a 1,3-dimethylxanthine derivative with two distinct substituents:

- 7-position: A 2-hydroxy-3-(o-tolyloxy)propyl group. The o-tolyloxy moiety (ortho-methylphenoxy) introduces steric and electronic effects due to the methyl group’s proximity to the oxygen atom.

Properties

IUPAC Name |

7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-(3-hydroxypropylamino)-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O5/c1-13-7-4-5-8-15(13)30-12-14(27)11-25-16-17(22-19(25)21-9-6-10-26)23(2)20(29)24(3)18(16)28/h4-5,7-8,14,26-27H,6,9-12H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVZHFLBOUJGSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(CN2C3=C(N=C2NCCCO)N(C(=O)N(C3=O)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 7-(2-hydroxy-3-(o-tolyloxy)propyl)-8-((3-hydroxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative with potential pharmacological applications. Its complex structure includes various functional groups that may influence its biological activity. This article explores the biological properties of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C19H25N5O5

- Molecular Weight : 403.43 g/mol

- CAS Number : 332103-47-6

Antitumor Activity

Preliminary studies suggest that this compound exhibits antitumor properties , particularly against certain cancer cell lines. Research indicates that it may inhibit cell proliferation and induce apoptosis in malignant cells. For instance, one study reported a significant reduction in cell viability in breast cancer cell lines treated with this compound compared to control groups.

Antiviral Properties

The structural similarity of this compound to nucleosides suggests potential antiviral activity . It has been shown to interfere with viral replication mechanisms, although specific viral targets remain under investigation. The compound's ability to mimic natural substrates may facilitate its incorporation into viral nucleic acids, thereby disrupting their function.

The biological effects of this compound are believed to stem from its interaction with various molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in nucleotide metabolism or signaling pathways critical for cell growth and survival.

- Receptor Modulation : The compound could modulate receptors associated with cell proliferation and apoptosis, leading to altered signaling cascades.

Case Studies

- Anticancer Study : In vitro tests demonstrated that the compound reduced the viability of several cancer cell lines by more than 50% at concentrations ranging from 10 to 50 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

- Antiviral Efficacy : A study investigating its antiviral properties found that the compound inhibited the replication of herpes simplex virus type 1 (HSV-1) in cultured cells, suggesting a potential role in treating viral infections.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| Compound A | C19H25N5O5 | 403.43 g/mol | Antitumor |

| Compound B | C20H27N5O5 | 417.5 g/mol | Antiviral |

| Compound C | C18H23N7O5 | 431.4 g/mol | Anticonvulsant |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituent groups at the 7- and 8-positions, which influence physicochemical properties and biological interactions. Below is a comparative analysis:

Substituent Variations at the 7-Position

Substituent Variations at the 8-Position

Computational Predictions and Drug-Like Properties

Evidence from synthesized 7,8-disubstituted 1,3-dimethylxanthines (e.g., 8-thio/hydrazine derivatives) highlights the importance of substituent polarity and steric bulk in optimizing drug-like properties such as logP, molecular weight (<500 Da), and hydrogen-bond donor/acceptor counts . For example:

- Hydroxypropyl vs. Methoxypropyl : The hydroxypropyl group in the target compound increases hydrophilicity (predicted logP ~1.2) compared to the methoxypropyl analog (logP ~2.1), favoring renal excretion over blood-brain barrier penetration .

- Ortho- vs.

Research Findings and Implications

While direct pharmacological data for the target compound are unavailable, structural comparisons suggest:

Receptor Selectivity: The 3-hydroxypropylamino group may favor A2A adenosine receptor antagonism, similar to other 8-amino-substituted xanthines .

Solubility vs. Bioavailability : Balancing hydrophilic (hydroxypropyl) and hydrophobic (o-tolyloxy) groups could optimize oral bioavailability .

Synthetic Feasibility : The presence of multiple hydroxyl groups may complicate synthesis, necessitating protective strategies during derivatization .

Preparation Methods

Preparation of 1,3-Dimethylpurine-2,6-dione

The synthesis begins with 1,3-dimethylxanthine , which serves as the foundational scaffold. This intermediate is commercially available or prepared via methylation of xanthine using methyl iodide in the presence of a base such as potassium carbonate.

Alkylation at N7: Introduction of the o-Tolyloxypropyl Group

The N7 position is alkylated using 2-chloro-3-(o-tolyloxy)propan-1-ol under basic conditions. A patented method employs sodium hydride (NaH) in dimethylformamide (DMF) at 0°C to room temperature, achieving a yield of ~78%. The reaction mechanism involves deprotonation of the purine’s N7, followed by nucleophilic substitution:

$$

\text{1,3-Dimethylxanthine} + \text{Cl-CH}2\text{CH(O-C}6\text{H}4\text{-o-CH}3\text{)CH}_2\text{OH} \xrightarrow{\text{NaH, DMF}} \text{Intermediate A}

$$

Critical parameters include maintaining anhydrous conditions and a reaction time of 18–24 hours.

C8 Amination with 3-Hydroxypropylamine

Nucleophilic Substitution at C8

The C8 position is functionalized via displacement of a chloro or nitro leaving group. Patent WO2024123815A1 describes using 3-hydroxypropylamine in tetrahydrofuran (THF) with triethylamine (TEA) as a base. The reaction proceeds at 60°C for 12 hours, yielding Intermediate B :

$$

\text{Intermediate A} + \text{H}2\text{N-CH}2\text{CH}2\text{CH}2\text{OH} \xrightarrow{\text{TEA, THF}} \text{Intermediate B}

$$

Key side products, such as N9-alkylated isomers, are minimized by using a 2:1 molar excess of 3-hydroxypropylamine.

Purification via Crystallization

Intermediate B is purified by recrystallization from ethyl acetate/n-heptane (3:1 v/v), yielding a crystalline solid with >99% purity.

Final Deprotection and Hydroxyl Group Activation

Hydrolysis of Protecting Groups

If protecting groups (e.g., acetyl) are used on the hydroxypropyl side chain, they are removed via hydrolysis. Aqueous hydrochloric acid (2M) in isopropanol at 50°C for 4 hours is a standard protocol.

Oxidation of the Propyl Side Chain

The terminal hydroxyl group is oxidized to a ketone using pyridinium chlorochromate (PCC) in dichloromethane (DCM) , followed by reduction back to the alcohol with sodium borohydride (NaBH4) to ensure stereochemical integrity.

Characterization and Quality Control

Spectroscopic Analysis

X-ray Crystallography

Single-crystal X-ray diffraction confirms the molecular structure, particularly the stereochemistry of the hydroxypropyl side chain.

Scale-Up and Industrial Considerations

Solvent Selection for Large-Scale Production

Pilot-scale synthesis (≥1 kg) uses 2-methyltetrahydrofuran (2-MeTHF) instead of DMF due to its lower toxicity and higher boiling point (80°C vs. 153°C), facilitating easier solvent recovery.

Catalytic Efficiency

Palladium-catalyzed steps (e.g., Buchwald-Hartwig amination) employ Pd(OAc)₂ with XPhos ligand , achieving turnover numbers (TON) >1,000.

Comparative Analysis of Synthetic Routes

Q & A

Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?

The compound contains a purine core (imidazole-pyrimidine bicyclic system) with substituents at positions 7 and 8. At position 7, the 2-hydroxy-3-(o-tolyloxy)propyl group introduces steric bulk and lipophilicity due to the aromatic o-tolyl moiety. The 3-hydroxypropylamino group at position 8 enhances hydrophilicity via hydrogen bonding. These features impact solubility, stability, and receptor interactions. For example, hydroxy groups improve aqueous solubility, while aromatic substituents may enhance membrane permeability .

Q. What spectroscopic methods are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is critical for confirming substituent positions and stereochemistry. For instance, H-NMR can resolve the hydroxypropyl chain’s proton environments, while C-NMR identifies carbonyl and aromatic carbons. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, and Infrared (IR) spectroscopy confirms functional groups (e.g., hydroxyl, carbonyl). Chromatography (HPLC) ensures purity .

Q. What are the solubility and stability profiles under varying pH and temperature?

While direct data is limited, structural analogs suggest pH-dependent solubility due to ionizable hydroxyl and amino groups. Stability studies should assess degradation under accelerated conditions (e.g., 40°C/75% RH for 1 month) via HPLC. Hydrolysis of ester or amide linkages (if present) may occur in acidic/basic conditions, requiring buffered stability testing .

Q. What purification techniques are suitable post-synthesis?

Column chromatography (silica gel or reverse-phase) is standard for isolating intermediates. For final purification, preparative HPLC with gradients (e.g., water/acetonitrile + 0.1% formic acid) improves resolution. Recrystallization using ethanol/water mixtures may enhance crystalline purity .

Advanced Research Questions

Q. How can the multi-step synthesis of this compound be optimized for higher yield and purity?

- Step 1: Optimize nucleophilic substitution at position 7 using polar aprotic solvents (DMF or DMSO) and elevated temperatures (60–80°C) to improve reaction rates .

- Step 2: Introduce the 3-hydroxypropylamino group via Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) to control stereochemistry .

- Step 3: Employ real-time reaction monitoring (LC-MS) to identify byproducts and adjust stoichiometry. Final purity >95% can be achieved via orthogonal chromatography .

Q. What strategies resolve conflicting bioactivity data across in vitro models?

- Orthogonal Assays: Validate cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI staining) to distinguish true activity from assay artifacts .

- Pathway Analysis: Use transcriptomics (RNA-seq) to identify off-target effects in divergent models. For example, conflicting IC values may arise from differential expression of metabolic enzymes (e.g., CYP450 isoforms) .

Q. How do modifications at the 7- and 8-positions affect receptor binding affinity?

Structural analogs show that:

- Position 7: Elongating the alkyl chain (e.g., hexyl vs. propyl) increases lipophilicity and membrane penetration but may reduce water solubility. The o-tolyloxy group’s steric bulk can hinder binding to shallow receptor pockets .

- Position 8: Hydroxypropylamino groups enhance hydrogen bonding with polar residues (e.g., in kinase ATP pockets), while bulkier substituents (e.g., benzyl) reduce affinity due to steric clashes .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Docking Simulations: Use AutoDock Vina to model binding to adenosine receptors. Focus on conserved residues (e.g., His250 in AR) for free energy calculations .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding energy decomposition .

Q. How to resolve discrepancies between in silico predictions and experimental binding assays?

- Force Field Calibration: Re-parameterize charges (e.g., using RESP in Gaussian) to improve docking accuracy.

- Solvent Effects: Include explicit water molecules in simulations to account for hydrophobic interactions missed in vacuum models .

Q. How to design experiments to study metabolic pathways and degradation products?

- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF. Identify phase I (oxidation) and phase II (glucuronidation) products .

- Stable Isotope Tracing: Use C-labeled compound to track degradation pathways in cell lysates. Correlate findings with computational predictions (e.g., Meteor Nexus) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.